4-(Chloromethyl)-1-methoxyheptane

Catalog No.
S15939120
CAS No.
M.F
C9H19ClO
M. Wt
178.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-1-methoxyheptane

Product Name

4-(Chloromethyl)-1-methoxyheptane

IUPAC Name

4-(chloromethyl)-1-methoxyheptane

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

InChI

InChI=1S/C9H19ClO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3

InChI Key

BCIKFFSAACBSKP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOC)CCl

4-(Chloromethyl)-1-methoxyheptane is an organic compound characterized by a chloromethyl group attached to the fourth carbon of a heptane chain, which also contains a methoxy group at the first carbon. Its chemical structure can be represented as:

C8H17ClO\text{C}_8\text{H}_{17}\text{ClO}

This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to the reactivity of the chloromethyl group, which can participate in various

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions.
  • Elimination Reactions: Under strong bases, the compound can undergo elimination to form alkenes. This process involves the removal of the chloromethyl group and a hydrogen atom from an adjacent carbon.
  • Alkylation: The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, which is crucial for its biological activity.

4-(Chloromethyl)-1-methoxyheptane exhibits significant biological activity due to its ability to alkylate nucleophilic sites in biomolecules. This property allows it to interact with DNA, proteins, and enzymes, potentially leading to:

  • Inhibition of Enzyme Activity: By modifying active sites on enzymes, the compound may inhibit their function.
  • Disruption of DNA Replication: Alkylation of DNA can lead to mutations or cell death, making this compound of interest in cancer research.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents.

The synthesis of 4-(Chloromethyl)-1-methoxyheptane typically involves the chloromethylation of 1-methoxyheptane. The general procedure includes:

  • Reagents: React 1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
  • Reaction Conditions: Conduct the reaction under controlled temperature and pressure to ensure selective formation of the chloromethyl group at the desired position.
  • Purification: After completion, purify the product through distillation or recrystallization.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

4-(Chloromethyl)-1-methoxyheptane has various applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound can be utilized in creating drug candidates and active pharmaceutical ingredients due to its reactivity.
  • Material Science: It is used in synthesizing polymers and materials with specific properties.
  • Chemical Biology: The compound aids in studying biochemical pathways and developing biochemical probes.

Research on 4-(Chloromethyl)-1-methoxyheptane's interactions with biological systems has highlighted its role as an alkylating agent. Studies indicate that it can form covalent bonds with nucleophilic sites in DNA and proteins, leading to potential therapeutic effects or toxicities. Understanding these interactions is crucial for evaluating its safety and efficacy in medicinal chemistry.

Several compounds share structural similarities with 4-(Chloromethyl)-1-methoxyheptane. Here are some notable examples:

Compound NameStructureUnique Features
4-(Bromomethyl)-1-methoxyheptaneC₈H₁₇BrOMore reactive bromine atom; used in similar reactions
4-(Iodomethyl)-1-methoxyheptaneC₈H₁₇IOHighly reactive iodine; facilitates different synthesis pathways
3-(Chloromethyl)-1-methoxyhexaneC₇H₁₅ClOShorter carbon chain; different reactivity profile

Uniqueness

4-(Chloromethyl)-1-methoxyheptane is unique due to its specific carbon chain length and the positioning of functional groups. The combination of a chloromethyl group with a methoxy group allows for diverse reactivity patterns not seen in similar compounds. This versatility makes it particularly valuable in both synthetic chemistry and biological applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

178.1124429 g/mol

Monoisotopic Mass

178.1124429 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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